3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core substituted with an iodine atom and a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolo[2,3-B]pyridine derivatives .
Scientific Research Applications
3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrrolo[2,3-B]pyridine: Lacks the 1-methyl-1H-pyrazol-4-yl group, making it less versatile in chemical reactions.
5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine: Lacks the iodine atom, which can limit its reactivity in substitution reactions.
Uniqueness
3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both the iodine atom and the 1-methyl-1H-pyrazol-4-yl group.
Properties
IUPAC Name |
3-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN4/c1-16-6-8(4-15-16)7-2-9-10(12)5-14-11(9)13-3-7/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETAQZDASZNCPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(NC=C3I)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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